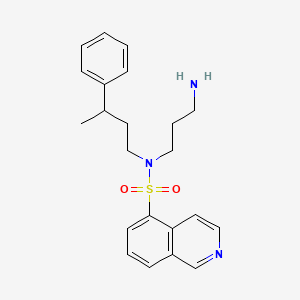![molecular formula C9H16N2O4Pt B12876842 (1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum CAS No. 69608-26-0](/img/structure/B12876842.png)
(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum is a platinum-based compound that has garnered significant attention in the field of medicinal chemistry. This compound is structurally related to oxaliplatin, a well-known chemotherapeutic agent used in the treatment of colorectal cancer. The unique configuration of (1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum contributes to its distinct biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of (1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum involves several key steps. One common method includes the reaction of cyclohexane-1,2-diamine with oxalic acid to form the corresponding platinum complex. The reaction conditions typically involve the use of a platinum precursor, such as potassium tetrachloroplatinate, in the presence of a suitable solvent like water or ethanol. The reaction mixture is then heated to facilitate the formation of the desired platinum complex .
Chemical Reactions Analysis
(1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state platinum complexes.
Reduction: It can also be reduced to yield lower oxidation state platinum species.
Substitution: The compound can undergo substitution reactions where ligands in the coordination sphere of platinum are replaced by other ligands.
Scientific Research Applications
(1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other platinum-based compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules, including DNA and proteins.
Medicine: It has shown potential as an anticancer agent, particularly in the treatment of colorectal and pancreatic cancers. .
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum involves its interaction with DNA. The compound forms covalent bonds with the DNA strands, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately resulting in cell cycle arrest and apoptosis of cancer cells. The compound also affects lipid metabolism pathways, further contributing to its anticancer activity .
Comparison with Similar Compounds
(1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum is compared with other platinum-based compounds such as:
Properties
CAS No. |
69608-26-0 |
|---|---|
Molecular Formula |
C9H16N2O4Pt |
Molecular Weight |
411.32 g/mol |
IUPAC Name |
(2-azanidylcyclohexyl)methylazanide;oxalic acid;platinum(2+) |
InChI |
InChI=1S/C7H14N2.C2H2O4.Pt/c8-5-6-3-1-2-4-7(6)9;3-1(4)2(5)6;/h6-9H,1-5H2;(H,3,4)(H,5,6);/q-2;;+2 |
InChI Key |
GTVWHIAJXDFTIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


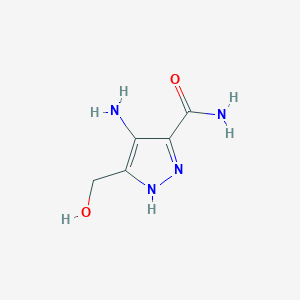
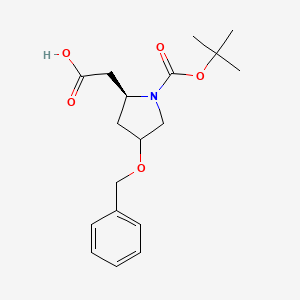
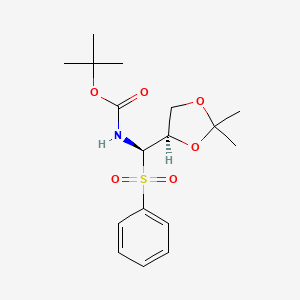
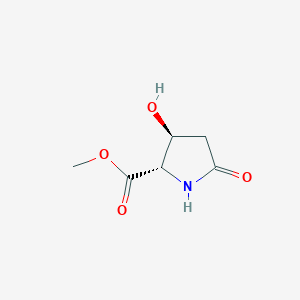
![3,4-Pyrrolidinediol, 2-[2-(phenylamino)ethyl]-, (2R,3S,4R)-](/img/structure/B12876784.png)

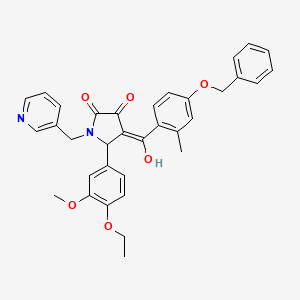
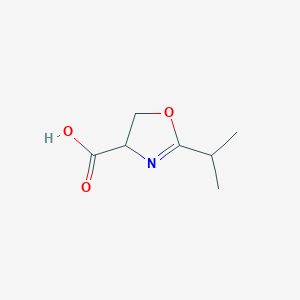
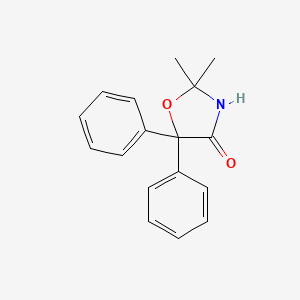
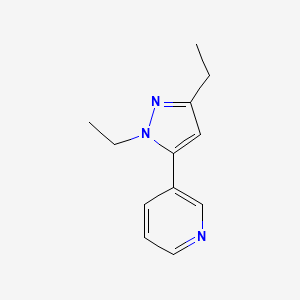
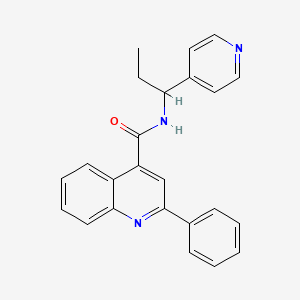
![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876832.png)
![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclopentylphosphine)](/img/structure/B12876836.png)
